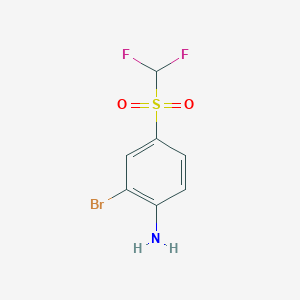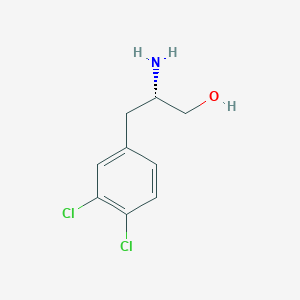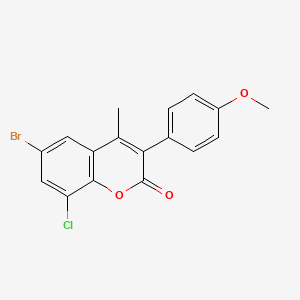
6-Bromo-8-chloro-3-(4-methoxyphenyl)-4-methylchromen-2-one
Descripción general
Descripción
6-Bromo-8-chloro-3-(4-methoxyphenyl)-4-methylchromen-2-one: is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the chromenone core, which can significantly influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-3-(4-methoxyphenyl)-4-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 4-methylcoumarin, bromine, and chlorine.
Bromination: The 4-methylcoumarin undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 6th position.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce the chlorine atom at the 8th position.
Aldol Condensation: The resulting intermediate undergoes an aldol condensation reaction with 4-methoxybenzaldehyde in the presence of a base to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to the formation of dehalogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 6-Bromo-8-chloro-3-(4-methoxyphenyl)-4-formylchromen-2-one or 6-Bromo-8-chloro-3-(4-methoxyphenyl)-4-carboxychromen-2-one.
Reduction: Formation of 6-Bromo-8-chloro-3-(4-methoxyphenyl)-4-methylchromen-2-one derivatives with reduced halogen content.
Substitution: Formation of this compound derivatives with various functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Activity Studies: The compound is used in studies to evaluate its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine:
Drug Development: Due to its potential biological activities, the compound is investigated as a lead compound for the development of new therapeutic agents.
Industry:
Material Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or photostability.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-chloro-3-(4-methoxyphenyl)-4-methylchromen-2-one is not fully elucidated, but it is believed to involve interactions with various molecular targets and pathways. The presence of halogen and methoxy substituents can influence its binding affinity to enzymes, receptors, and other biomolecules. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Modulation: It may interact with cellular receptors, modulating signaling pathways and cellular responses.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.
Comparación Con Compuestos Similares
- 6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one
- 6-Bromo-8-chloro-3-(4-nitrophenyl)-4-methylchromen-2-one
- 6-Bromo-8-chloro-3-(4-aminophenyl)-4-methylchromen-2-one
Comparison:
- Substituent Effects: The presence of different substituents (e.g., methoxy, hydroxy, nitro, amino) on the phenyl ring can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
- Biological Activity: Each compound may exhibit distinct biological activities due to variations in their ability to interact with molecular targets.
- Chemical Reactivity: The substituents can affect the compound’s reactivity in various chemical reactions, such as oxidation, reduction, and substitution.
Propiedades
IUPAC Name |
6-bromo-8-chloro-3-(4-methoxyphenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClO3/c1-9-13-7-11(18)8-14(19)16(13)22-17(20)15(9)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYCOAFTLVPNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Br)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


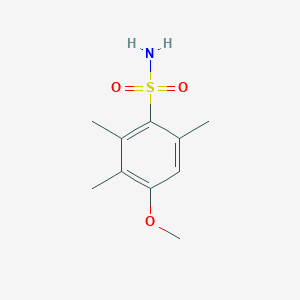

![Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3041553.png)


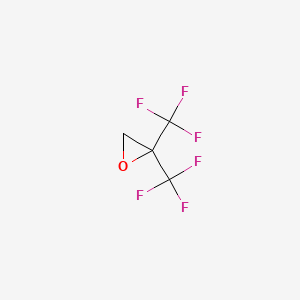

![Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3041558.png)
